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Compound of Interest

Compound Name: N,N-dimethylmethanediamine

CAS No.: 43192-52-5

Cat. No.: B3052651 Get Quote

A Comprehensive Guide for the Synthetic Chemist

Introduction: The Utility of N,N-
Dimethylmethanediamine
N,N-Dimethylmethanediamine, known more commonly in the field as

bis(dimethylamino)methane or N,N,N',N'-tetramethylmethanediamine, is a versatile and highly

reactive aminal with the chemical formula C₅H₁₄N₂.[1][2] This colorless, highly flammable liquid

serves as a potent synthetic building block, primarily valued as a stable, liquid source of the

dimethylaminomethyl group [-CH₂N(CH₃)₂].[1] Its primary application lies in Mannich-type

reactions, where it acts as an effective aminomethylating agent for compounds containing

active hydrogen atoms, such as ketones.[1][3]

Furthermore, bis(dimethylamino)methane is a key precursor for the generation of the highly

electrophilic dimethyl(methylene)ammonium cation, [(CH₃)₂N=CH₂]⁺. This can be achieved

either by reaction with a strong acid or through its conversion to related reagents like

Eschenmoser's salt.[2][4] This reactivity makes it an indispensable tool for introducing the

dimethylaminomethyl moiety in the synthesis of complex organic molecules, including

pharmaceuticals and natural products.

This document provides a detailed overview of the synthesis, mechanism, and application of

bis(dimethylamino)methane, complete with a robust and validated experimental protocol
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suitable for a standard laboratory setting.

Reaction Mechanism: Aminal Formation
The synthesis of bis(dimethylamino)methane is a classic example of aminal formation, resulting

from the condensation of formaldehyde with two equivalents of a secondary amine, in this

case, dimethylamine.[2] The reaction proceeds through a multi-step mechanism initiated by the

nucleophilic attack of the amine on the electrophilic carbonyl carbon of formaldehyde.

Mechanism Steps:

Nucleophilic Attack: One molecule of dimethylamine acts as a nucleophile, attacking the

carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic tetrahedral

intermediate.

Proton Transfer: A rapid intramolecular proton transfer from the nitrogen to the oxygen atom

occurs, yielding a neutral hemiaminal, also known as a carbinolamine.[5][6]

Formation of the Methyleneiminium Ion: In the presence of an acid catalyst (or under the

reaction conditions), the hydroxyl group of the hemiaminal is protonated, converting it into a

good leaving group (water). The subsequent loss of water generates a resonance-stabilized

methyleneiminium cation. This cation is a key electrophilic intermediate.

Second Nucleophilic Attack: A second molecule of dimethylamine attacks the electrophilic

carbon of the methyleneiminium ion.

Deprotonation: A final deprotonation step yields the stable aminal product,

bis(dimethylamino)methane, and regenerates the catalyst.

The overall transformation is a condensation reaction where two molecules of dimethylamine

and one molecule of formaldehyde combine to form the product and one molecule of water.[2]
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Figure 1: Reaction Mechanism for the Synthesis of Bis(dimethylamino)methane
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Caption: Figure 1: Reaction Mechanism for the Synthesis of Bis(dimethylamino)methane

Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from well-established and validated procedures published in Organic

Syntheses, ensuring high reliability and reproducibility.[7][8]
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Reagent/Material
Quantity (for ~0.85 mol
scale)

Properties & Hazards

Aqueous Formaldehyde (30-

37%)
81.0 g (1.0 mole) Toxic, suspected carcinogen

Aqueous Dimethylamine (25-

40%)
225 g (2.0 moles of amine) Flammable, corrosive, toxic

Potassium Hydroxide (KOH)

Pellets
~150-200 g

Corrosive, causes severe

burns

1-L Three-necked round-

bottom flask
1 -

Mechanical Stirrer 1 -

Dropping Funnel 1 -

Thermometer 1 -

Ice Bath 1 -

Separatory Funnel 1 -

Distillation Apparatus (Vigreux

column)
1 -

Step-by-Step Procedure
Reaction Setup: Equip a 1-liter three-necked round-bottomed flask with a mechanical stirrer,

a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath.

Initial Charge: Place 81.0 g (1.0 mole) of aqueous formaldehyde solution into the flask and

begin stirring. Cool the solution to below 10°C.

Amine Addition: Add 225 g (2.0 moles) of a 40% aqueous dimethylamine solution to the

dropping funnel. Add the dimethylamine solution dropwise to the stirred formaldehyde

solution over a period of approximately 50-60 minutes.
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Causality: The reaction is highly exothermic. Slow, dropwise addition while cooling is

critical to maintain the reaction temperature below 15°C and prevent uncontrolled boiling

or side reactions.[8]

Reaction Time: Once the addition is complete, remove the ice bath and allow the solution to

stir at room temperature overnight (or for at least 12 hours) to ensure the reaction goes to

completion.[7]

Workup - Salting Out: Cool the resulting aqueous solution again in an ice bath. While stirring,

add solid potassium hydroxide pellets in portions until the solution is saturated and two

distinct layers form. Approximately 150 g of KOH will be required.[7][8]

Causality: Bis(dimethylamino)methane has some solubility in water. Adding a salt like KOH

dramatically increases the ionic strength of the aqueous layer, significantly reducing the

solubility of the organic product and forcing it to separate as a distinct upper layer (the

"salting out" effect).

Separation and Drying: Transfer the mixture to a separatory funnel and separate the upper

organic layer. Place the collected organic layer in a clean, dry flask and add fresh potassium

hydroxide pellets to act as a drying agent. Allow it to stand overnight.[8]

Causality: KOH is an effective and inexpensive drying agent for amines and is basic,

which prevents any potential acid-catalyzed decomposition of the aminal product.

Purification - Distillation: Carefully decant or filter the dried liquid away from the KOH pellets

into a distillation flask. Assemble a distillation apparatus, preferably with a Vigreux column.

Distill the liquid at atmospheric pressure.

Product Collection: Collect the fraction boiling between 81-84°C.[7][8] The expected yield is

between 85-88 g (83-86%).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV5P0434
http://www.orgsyn.org/demo.aspx?prep=CV6P0474
http://www.orgsyn.org/demo.aspx?prep=CV6P0474
http://www.orgsyn.org/demo.aspx?prep=CV5P0434
http://www.orgsyn.org/demo.aspx?prep=CV5P0434
http://www.orgsyn.org/demo.aspx?prep=CV6P0474
http://www.orgsyn.org/demo.aspx?prep=CV5P0434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Workup & Purification

Charge flask with
formaldehyde solution

Cool in ice bath
to < 10°C

Dropwise add
dimethylamine solution

(maintain T < 15°C)

Stir overnight
at room temperature

Saturate with KOH pellets
to separate layers

Isolate & dry
organic layer over KOH

Distill at atmospheric pressure

Collect product
(b.p. 81-84°C)

Figure 2: Experimental Workflow for Bis(dimethylamino)methane Synthesis
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Caption: Figure 2: Experimental Workflow for Bis(dimethylamino)methane Synthesis
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Safety, Handling, and Storage
Extreme caution must be exercised during this synthesis.

Hazard Overview: The starting materials and the final product are hazardous. Formaldehyde

is a suspected carcinogen. Dimethylamine is corrosive and flammable. Potassium hydroxide

is highly corrosive. The product, bis(dimethylamino)methane, is a highly flammable liquid and

causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-

resistant lab coat, chemical splash goggles, and gloves (nitrile gloves may not be sufficient

for prolonged contact; consult a glove compatibility chart).

Engineering Controls: This procedure must be performed in a well-ventilated chemical fume

hood to avoid inhalation of toxic and flammable vapors.

Fire Safety: Keep all sources of ignition away from the reaction and distillation setup. Have a

Class B fire extinguisher readily available.

Storage: Store the final product in a tightly sealed container in a cool, dry, well-ventilated

area designated for flammable liquids, away from acids and oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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